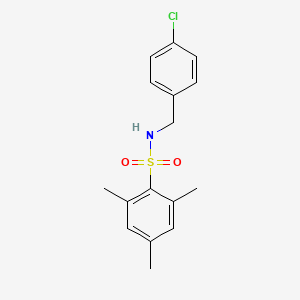

N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves multiple steps, starting from the preparation of 4-methylbenzenesulfonamide derivatives followed by chlorobenzene sulfonation. For instance, Nikonov et al. (2019) detailed the synthesis and structural features of related N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides through various methods, including X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019). These methods provide a foundation for understanding the synthetic routes applicable to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for determining their chemical behavior and potential applications. Studies involving X-ray diffraction and DFT calculations, as mentioned by Nikonov et al. (2019), offer insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. The structural analysis aids in understanding the molecular conformation, which is vital for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional versatility. For example, its sulfonamide group can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical derivatives. Ebrahimi et al. (2015) described the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents, showcasing the reactivity of similar sulfonamide compounds in selective acylation reactions (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The determination of these properties is essential for practical applications, including material science and drug formulation. The solid-liquid equilibria studies by Domańska and Letcher (2000) on similar sulfonamide compounds offer a perspective on understanding the physical properties relevant to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in defining the applications of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. Research on the synthesis and reactivity of related sulfonamide derivatives provides a foundation for understanding these chemical properties. For instance, the work by Kobkeatthawin et al. (2017) on the synthesis and crystal structure of similar compounds highlights the importance of chemical properties in determining reactivity and potential applications (Kobkeatthawin et al., 2017).

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its exact properties .

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research could focus on testing its efficacy against various types of bacteria . Alternatively, if it has interesting chemical reactivity, it could be studied for potential use in chemical synthesis .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTRSMPKMBUCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

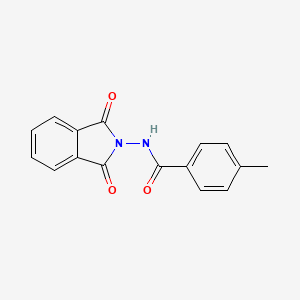

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)

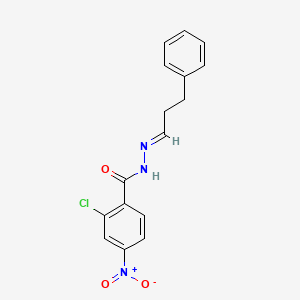

![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

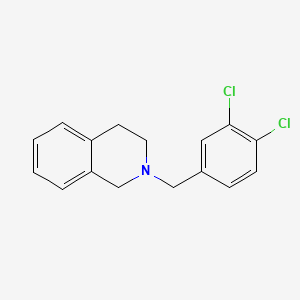

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)